1-(4-Methylphenoxy)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

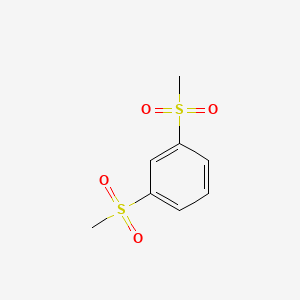

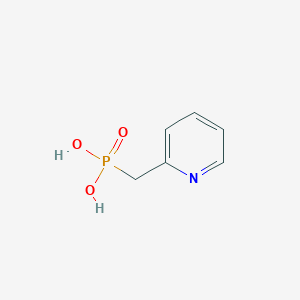

“1-(4-Methylphenoxy)propan-2-amine” is an organic compound that belongs to the class of phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring . The molecular formula of this compound is C10H15NO .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using transaminase-mediated reactions . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of “1-(4-Methylphenoxy)propan-2-amine” can be represented by the InChI code: 1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 . The molecular weight of this compound is 165.24 .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For instance, the boiling point of methylamine, a simple primary amine, is -6.3°C . The boiling point of propan-2-amine, another simple amine, is 30.9±8.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Molecular Structure Characterization

Research on compounds similar to 1-(4-Methylphenoxy)propan-2-amine includes studies on their molecular structures through techniques such as X-ray diffraction and computational studies. For instance, the structural analysis of cathinones, which are structurally related, provides insights into their chemical behavior and properties (Nycz et al., 2011).

Corrosion Inhibition

Amine derivatives, including those structurally akin to 1-(4-Methylphenoxy)propan-2-amine, have been studied for their corrosion inhibition capabilities on metals in aggressive environments. The synthesis and characterization of such compounds reveal their potential as protective agents for materials, especially in acidic conditions (Boughoues et al., 2020).

Catalysis and Chemical Synthesis

In catalysis, derivatives of 1-(4-Methylphenoxy)propan-2-amine have been explored for their roles in facilitating chemical reactions. This includes their use in synthesizing other chemical compounds through methods such as alkylation reactions facilitated by iron(III) amine-bis(phenolate) complexes, indicating the versatility of these compounds in organic synthesis (Qian et al., 2011).

Antimicrobial Applications

Aminomethoxy derivatives of 1-(4-Methylphenoxy)propan-2-amine have been investigated for their antimicrobial properties, particularly as additives for lubricating oils. These studies show the potential for these compounds to inhibit microbial growth, further extending their applicability beyond chemical synthesis to industrial applications (Mammadbayli et al., 2018).

Photocatalysis

Graphene-based catalysts incorporating derivatives of 1-(4-Methylphenoxy)propan-2-amine have been explored for their photocatalytic properties, particularly in the reduction of nitro compounds to amines. This research highlights the integration of such compounds with nanomaterials for environmental remediation and synthesis of valuable chemical products (Nasrollahzadeh et al., 2020).

Safety and Hazards

The safety data sheet for “1-(4-Methylphenoxy)propan-2-amine” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335, which suggest that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-Methylphenoxy)propan-2-amine are the Sodium-dependent dopamine transporter and the Sodium-dependent serotonin transporter . These transporters play a crucial role in the reuptake of dopamine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating the signal of the neurotransmitter.

Mode of Action

1-(4-Methylphenoxy)propan-2-amine acts as an inhibitor of these transporters . By binding to these transporters, it prevents the reuptake of dopamine and serotonin, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged signal transmission and enhanced dopaminergic and serotonergic effects .

Biochemical Pathways

The inhibition of the dopamine and serotonin transporters affects several biochemical pathways. For instance, it can lead to the activation of the adenylate cyclase pathway and increase the level of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cells . This can further affect various downstream signaling pathways and cellular processes.

Result of Action

The increased concentration of dopamine and serotonin in the synaptic cleft due to the action of 1-(4-Methylphenoxy)propan-2-amine can lead to enhanced dopaminergic and serotonergic signaling. This can result in various physiological effects, depending on the specific neuronal pathways involved .

Propiedades

IUPAC Name |

1-(4-methylphenoxy)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSQZYUYDAEOEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510502 |

Source

|

| Record name | 1-(4-Methylphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenoxy)propan-2-amine | |

CAS RN |

61711-87-3 |

Source

|

| Record name | 1-(4-Methylphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)